LH1307

Description

Properties

IUPAC Name |

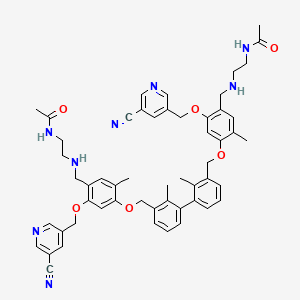

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCINFJGGSQEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H58N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of LH1307 in Cancer Immunotherapy

An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound or therapeutic agent designated as "LH1307." Therefore, it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The search results included information on various other molecules and pathways involved in cancer immunotherapy, such as the immune checkpoint B7-H3, Interleukin-7 (IL-7), and Toll-like receptor 7 (TLR7) agonists. However, none of the retrieved documents mentioned or provided data related to "this compound."

It is possible that "this compound" is a very new, preclinical compound, an internal designation not yet disclosed in public forums, or a term that may be inaccurate. Without any foundational information, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways for this compound—cannot be fulfilled.

Further investigation would require specific documentation or publications that directly reference "this compound" to proceed with generating the requested technical guide.

The Binding Affinity of LH1307 to PD-L1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of LH1307, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the host's immune system. The development of small molecule inhibitors like this compound represents a promising therapeutic strategy in oncology.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for PD-L1 has been quantitatively assessed, primarily through the determination of its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | PD-1/PD-L1 Interaction | HTRF | 3.0 | Basu S, et al. (2019)[1][2] |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The determination of the IC50 value for this compound was achieved using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust, high-throughput screening method is widely used to study protein-protein interactions. Below is a representative protocol for such an assay.

Objective: To measure the ability of a small molecule inhibitor (e.g., this compound) to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a GST-tag)

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low volume white plates

-

Test compound (this compound) and controls (e.g., a known inhibitor and DMSO)

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: A serial dilution of the test compound (this compound) is prepared in the assay buffer. A small volume of each concentration is dispensed into the wells of a 384-well plate. Control wells containing a known inhibitor (positive control) and DMSO (negative control) are also included.

-

Protein Addition: A pre-mixed solution of recombinant human PD-1 and PD-L1 proteins in the assay buffer is added to all wells. The plate is then incubated for a specified period (e.g., 60 minutes) at room temperature to allow the proteins to interact and reach equilibrium.

-

Detection Reagent Addition: A mixture of the anti-tag antibodies (e.g., anti-His-Europium and anti-GST-d2) in the detection buffer is added to all wells.

-

Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at room temperature, protected from light, to allow the antibodies to bind to their respective tags.

-

Signal Reading: The plate is read on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percentage of inhibition is determined relative to the controls. The IC50 value is then calculated by fitting the dose-response curve using a suitable software.

Visualizing the Molecular Landscape

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: PD-1/PD-L1 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for small molecule PD-1/PD-L1 inhibitor screening.

References

In-Depth Technical Guide: The Cocrystal Structure and Dimerization Analysis of LH1307 with PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cocrystal structure of the small molecule inhibitor LH1307 in complex with the programmed death-ligand 1 (PD-L1) dimer. It delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of cancer immunotherapy.

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[3] this compound is a potent, C2-symmetric small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[4][5] This guide focuses on the structural and functional aspects of this compound's interaction with PD-L1.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-PD-L1 interaction and the crystallographic analysis of the complex.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 3.0 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5][6] |

| EC50 (Jurkat/U2OS-hPD-L1) | 79 nM | Cell-based PD-1 Signaling Assay | [6] |

| EC50 (Jurkat/CHO-hPD-L1) | 763 nM | Cell-based PD-1 Signaling Assay | [6] |

Table 2: Crystallographic Data for this compound-PD-L1 Dimer Complex (PDB ID: 6RPG)

| Parameter | Value | Reference |

| Resolution | 2.70 Å | [7][8] |

| R-Value Work | 0.248 | [7] |

| R-Value Free | 0.281 | [7] |

| Space Group | P 1 21 1 | [7] |

| Unit Cell Dimensions (a, b, c) | 52.82 Å, 79.52 Å, 71.93 Å | [7] |

| Unit Cell Angles (α, β, γ) | 90°, 109.91°, 90° | [7] |

Mechanism of Action: Induction of PD-L1 Dimerization

This compound employs a distinct mechanism of action by inducing the dimerization of PD-L1 on the cell surface.[4][9] This C2-symmetric molecule binds to a hydrophobic pocket at the interface of two PD-L1 monomers, stabilizing a dimeric conformation.[5] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the co-inhibitory signal and restoring T-cell activity against tumor cells.[10]

Below is a logical workflow illustrating the mechanism of this compound.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Protocol - Protein expression and purification [depts.washington.edu]

- 3. revvity.com [revvity.com]

- 4. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. targetmol.cn [targetmol.cn]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the C2-Symmetry of LH1307

A Potent, Dimerization-Inducing Inhibitor of the PD-1/PD-L1 Immune Checkpoint

This technical guide provides a comprehensive analysis of LH1307, a C2-symmetric small molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) protein-protein interaction (PPI). Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of this compound's C2-symmetry, its mechanism of action, quantitative binding data, and the detailed experimental protocols used for its characterization.

Core Concept: C2-Symmetry and PD-L1 Dimerization

This compound is a novel inhibitor built upon a terphenyl scaffold, characterized by its C2-symmetry. This symmetrical design is a key feature that enables it to bind to and stabilize a homodimer of PD-L1.[1] The binding of this compound occurs at the interface of the PD-L1 dimer, in a hydrophobic tunnel. This induced dimerization sterically hinders the interaction of PD-L1 with its natural binding partner, the PD-1 receptor on T-cells, thereby blocking the immunosuppressive signal and restoring T-cell activity against tumor cells. The cocrystal structure of this compound in complex with the PD-L1 dimer has been resolved and is available in the Protein Data Bank under the accession code 6RPG.[1]

Data Presentation

The inhibitory potency of this compound and its analogs has been quantified through biochemical and cell-based assays. The data highlights the significance of the C2-symmetric design for high-affinity binding.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | HTRF IC50 (nM) | Cell-Based EC50 (nM) |

| This compound (C2-Symmetric) | 3.0 | 79 |

| LH1306 (C2-Symmetric) | 25 | 334 |

| Asymmetric Precursor 1a | >100 | 2760 |

| Asymmetric Precursor 1b | ~3.0 | 219 |

Data sourced from Basu S, et al. J Med Chem. 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1-His tag

-

Recombinant human PD-L1-Fc tag

-

HTRF donor (Anti-His-Eu3+)

-

HTRF acceptor (Anti-Fc-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low volume white plates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing human PD-L1-Fc and the anti-Fc-d2 acceptor.

-

Add 4 µL of a solution containing human PD-1-His and the anti-His-Eu3+ donor.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (donor signal).

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition. IC50 values are calculated from the dose-response curves.

Nuclear Magnetic Resonance (NMR) Binding Assay

NMR spectroscopy is used to confirm the direct binding of the inhibitor to PD-L1 and to characterize the interaction.

Materials:

-

¹⁵N-labeled human PD-L1 protein

-

NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 in 90% H₂O/10% D₂O)

-

Test compound (this compound) dissolved in a suitable deuterated solvent (e.g., DMSO-d6)

-

NMR spectrometer

Procedure (Ligand-Observed NMR):

-

Prepare a sample of the test compound in the NMR buffer.

-

Acquire a 1D ¹H NMR spectrum of the free ligand.

-

Prepare a sample containing both the test compound and the PD-L1 protein.

-

Acquire a 1D ¹H NMR spectrum of the mixture.

-

Binding is detected by changes in the ligand's NMR signals, such as chemical shift perturbations or line broadening, upon addition of the protein.

Procedure (Protein-Observed NMR Titration):

-

Prepare a sample of ¹⁵N-labeled PD-L1 in the NMR buffer.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein.

-

Add increasing amounts of the test compound (this compound) to the protein sample.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

-

Binding is monitored by observing chemical shift perturbations of the protein's amide signals. The residues experiencing the largest shifts are typically located at or near the binding site.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the PD-1/PD-L1 signaling pathway.

Caption: Mechanism of this compound-mediated inhibition of PD-1/PD-L1 signaling.

Experimental Workflow: HTRF Assay

The workflow for the HTRF assay to screen for PD-1/PD-L1 inhibitors is depicted below.

Caption: Workflow for the PD-1/PD-L1 HTRF inhibition assay.

Logical Relationship: C2-Symmetry and Dimerization

This diagram illustrates the logical relationship between the C2-symmetry of this compound and the induction of PD-L1 dimerization.

Caption: The role of C2-symmetry in the high-affinity binding of this compound.

References

LH1307: A Technical Guide to a C2-Symmetric Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LH1307, a novel C2-symmetric small molecule inhibitor targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. This document consolidates key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Core Concepts: Targeting the PD-1/PD-L1 Pathway

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade the host's immune system. This binding event transmits an inhibitory signal to the T cell, leading to its exhaustion and rendering it ineffective at eliminating cancerous cells. Small molecule inhibitors that disrupt this interaction have the potential to restore T cell function and enhance anti-tumor immunity. This compound is a promising C2-symmetric molecule designed for this purpose.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in blocking the PD-1/PD-L1 interaction and its downstream signaling.

| Assay Type | Parameter | Value | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 3.0 nM | [1] |

| Cell-Based Co-culture PD-1 Signaling Assay | EC50 | 0.76 µM |

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization in a specific conformation that prevents its interaction with the PD-1 receptor. This blockade of the PD-1/PD-L1 axis abrogates the downstream inhibitory signaling cascade in T cells, thereby restoring their cytotoxic function against tumor cells.

References

No Publicly Available Data for Biological Target Validation of LH1307

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information regarding a compound designated as LH1307 in the context of biological research or drug development.

Efforts to gather data on the biological target validation, mechanism of action, cellular targets, or preclinical studies of a compound named this compound were unsuccessful. The search results were primarily dominated by information related to a Lufthansa flight with the same designation.

Further searches for related terms and attempts to find alternative designations for a compound with similar characteristics also failed to produce relevant information. It is possible that this compound is an internal project code not yet disclosed in public forums, a compound that was discontinued in early-stage development, or a misidentified designation.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.

In Silico Modeling of the LH1307 and PD-L1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the small molecule inhibitor LH1307 and the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. This document outlines the fundamental signaling pathway, detailed experimental protocols for computational analysis, and the interpretation of key data, serving as a valuable resource for researchers in immuno-oncology and computational drug design.

Introduction to the PD-1/PD-L1 Pathway and this compound

The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, PD-L1, found on tumor cells, is a crucial mechanism of immune evasion in cancer.[1][2] This binding event transmits an inhibitory signal to the T cell, leading to its inactivation and allowing the tumor to escape immune surveillance.[3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer therapeutics.

This compound is a C2-symmetric small molecule inhibitor designed to block the PD-1/PD-L1 protein-protein interaction.[4][5] Experimental assays have demonstrated its efficacy, and the co-crystal structure of this compound in complex with a PD-L1 dimer has been resolved (PDB ID: 6RPG), providing a structural basis for in-depth computational analysis.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and provides a comparative context with other in silico studies on PD-L1 inhibitors.

| Compound | Assay/Method | Parameter | Value | Reference |

| This compound (2b) | Homogenous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 3.0 nM | [4] |

| LH1306 (2a) | Homogenous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 25 nM | [4] |

| Generic Flavonoids | Molecular Docking (AutoDock Vina) | Average Binding Affinity | -8.5 kcal/mol | [6] |

| Ginkgetin | Molecular Dynamics Simulation | Binding Free Energy | -46.73 kcal/mol | [6] |

| Diosmin | Molecular Dynamics Simulation | Binding Free Energy | -44.96 kcal/mol | [6] |

| RRQWFW-NH2 | Molecular Docking | Docking Score | 7.69 | |

| RRWWRR-NH2 | Molecular Docking | Docking Score | 8.34 | |

| Top Screened Compounds | Molecular Docking (Glide) | Binding Affinity Range | -10.734 to -10.398 kcal/mol |

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction.

In Silico Modeling Workflow

The computational workflow for analyzing the this compound-PD-L1 interaction is depicted below.

Detailed Experimental Protocols

The following protocols are generalized from established methodologies for in silico analysis of small molecule inhibitors of PD-L1 and are adapted for the specific case of this compound using its co-crystal structure.

Molecular Docking of this compound with PD-L1

Objective: To predict the binding conformation and affinity of this compound within the PD-L1 binding site.

Methodology:

-

Protein Preparation:

-

Download the co-crystal structure of the PD-L1 dimer in complex with this compound (PDB ID: 6RPG) from the RCSB Protein Data Bank.[4]

-

Using a molecular modeling software suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for the amino acid residues.

-

The original ligand (this compound) can be removed for redocking to validate the docking protocol, or the binding site can be defined based on its location.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of this compound. If starting from a 2D structure, generate a 3D conformation.

-

Perform ligand preparation by assigning correct bond orders, adding hydrogens, and generating possible ionization states at a physiological pH. Minimize the ligand's energy using a suitable force field (e.g., OPLS, MMFF94).

-

-

Grid Generation:

-

Define the binding site on the PD-L1 dimer. This is typically a cubic box centered on the co-crystallized ligand's position or key interacting residues. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

-

Docking Execution:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation to predict the binding poses of this compound in the defined binding site of PD-L1.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.

-

Visualize the top-ranked pose and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of PD-L1.

-

Molecular Dynamics (MD) Simulation of the this compound-PD-L1 Complex

Objective: To assess the stability of the this compound-PD-L1 complex and analyze its dynamic behavior over time.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-PD-L1 complex as the starting structure.

-

Place the complex in a periodic boundary box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface to the box edge).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Protocol:

-

Employ an MD simulation package such as GROMACS, AMBER, or NAMD.

-

Use a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (this compound), which can be done using tools like Antechamber or CGenFF.

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) without restraints to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other interactions between this compound and PD-L1 throughout the simulation to determine their stability.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of this compound to PD-L1.

-

Key Molecular Interactions

The interaction between this compound and the PD-L1 dimer is crucial for its inhibitory activity. The following diagram illustrates the key types of interactions that are typically analyzed.

Conclusion

The in silico modeling of the this compound-PD-L1 interaction, grounded in the experimental data and the available co-crystal structure, provides a powerful approach to understand the molecular basis of its inhibitory activity. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, offer a robust framework for researchers to investigate this and other small molecule inhibitors of the PD-1/PD-L1 pathway, ultimately contributing to the development of novel cancer immunotherapies.

References

- 1. In situ and in silico kinetic analyses of programmed cell death-1 (PD-1) receptor, programmed cell death ligands, and B7-1 protein interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a10talk.com [a10talk.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Metadynamics to Enhance Sampling in Biomolecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Jurkat Cell NFAT Luciferase Reporter Assay for Compound Screening

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Human NFAT-Luciferase Reporter Recombinant Cell Line, Jurkat - Creative Biolabs [creative-biolabs.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Assessing SHP-1 Recruitment and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP-1), also known as PTPN6, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating the signaling cascades of various hematopoietic cells.[1][2] By dephosphorylating key signaling molecules, SHP-1 acts as a negative regulator of cytokine receptor and antigen receptor signaling. Its activity is tightly controlled through recruitment to specific phosphotyrosine motifs, such as immunoreceptor tyrosine-based inhibitory motifs (ITIMs), within the cytoplasmic tails of inhibitory receptors.[1][2][3] This recruitment relieves autoinhibition and activates its catalytic function. Dysregulation of SHP-1 has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.

These application notes provide a detailed protocol for a SHP-1 recruitment assay designed to evaluate the activity of small molecule modulators, such as the hypothetical compound LH1307. The described cell-based Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a robust and high-throughput-compatible method to quantify the recruitment of SHP-1 to a phosphorylated binding partner.

Signaling Pathway and a Proposed Mechanism of Action for a SHP-1 Modulator

SHP-1 is recruited to phosphorylated ITIMs on inhibitory receptors, such as Killer-cell immunoglobulin-like receptors (KIRs) in NK cells or PD-1 in T-cells.[1][4] Upon binding of its SH2 domains to these phosphorylated motifs, SHP-1 undergoes a conformational change from a closed, inactive state to an open, active state.[5][6] In its active form, the catalytic domain of SHP-1 can dephosphorylate downstream signaling molecules, thereby attenuating the activating signal. A small molecule modulator like this compound could potentially inhibit this process by preventing the recruitment of SHP-1 to its target, thus prolonging the downstream signaling.

Caption: SHP-1 signaling pathway and hypothetical inhibition by this compound.

Experimental Protocol: Cell-Based SHP-1 Recruitment HTRF Assay

This protocol is adapted from established HTRF-based phospho-protein detection assays and is designed to quantify the recruitment of SHP-1 to a phosphorylated peptide in a cellular context.[7]

Principle

This assay measures the proximity between a tagged SHP-1 protein and a biotinylated, phosphorylated peptide representing a SHP-1 binding site (e.g., a phosphorylated ITIM). In a cell lysate, tagged SHP-1 and the biotinylated phosphopeptide are brought into proximity. The addition of a terbium (Tb) cryptate-labeled anti-tag antibody and streptavidin-XL665 (SA-XL665) leads to FRET (Förster Resonance Energy Transfer) if SHP-1 is recruited to the phosphopeptide. A small molecule inhibitor like this compound would disrupt this interaction, leading to a decrease in the HTRF signal.

Materials and Reagents

-

Cell Line: A suitable human cell line endogenously expressing SHP-1 (e.g., Jurkat, a human T-cell line).

-

Stimulant: Pervanadate solution (prepared fresh by mixing sodium orthovanadate and hydrogen peroxide).

-

Compound: this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

-

Biotinylated Phosphopeptide: A synthetic peptide containing a phosphorylated tyrosine within a known SHP-1 binding motif (e.g., from an ITIM), with a biotin tag.

-

Detection Reagents:

-

Anti-SHP-1 antibody labeled with Terbium cryptate (donor).

-

Streptavidin-XL665 (acceptor).

-

-

Lysis Buffer: HTRF-compatible lysis buffer.

-

Assay Plates: 384-well low volume white microplates.

-

Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm.

Experimental Workflow

References

- 1. Recruitment of Tyrosine Phosphatase HCP (SHP-1) by the Killer Cell Inhibitory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recruitment of SHP-1 protein tyrosine phosphatase and signalling by a chimeric T-cell receptor-killer inhibitory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recruitment and activation of SHP-1 protein-tyrosine phosphatase by human platelet endothelial cell adhesion molecule-1 (PECAM-1). Identification of immunoreceptor tyrosine-based inhibitory motif-like binding motifs and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]

- 6. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

Application Note & Protocol: Performing a PD-L1 Dimerization Assay with LH1307

Audience: Researchers, scientists, and drug development professionals.

Introduction Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are crucial immune checkpoint regulators that maintain self-tolerance.[1] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of the anti-tumor immune response.[1][2][3] A promising therapeutic strategy involves blocking this interaction. While monoclonal antibodies have been successful, small molecule inhibitors offer potential advantages. One mechanism by which small molecules can inhibit the PD-1/PD-L1 interaction is by inducing the dimerization of PD-L1. This dimerization shields the binding interface required for interaction with PD-1, thereby restoring T-cell activity.[4][5]

LH1307 is a C2-symmetric small molecule identified as an inhibitor of the PD-1/PD-L1 protein-protein interaction, with a reported IC50 value of 3.0 μM.[6] This application note provides a detailed protocol for performing an in vitro assay to validate and quantify the ability of this compound to induce PD-L1 dimerization.

PD-L1 Signaling and Inhibition by Dimerization

The diagram below illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for dimerization-inducing inhibitors like this compound. In the cancerous state, PD-L1 on a tumor cell binds to PD-1 on a T-cell, delivering an inhibitory signal. This compound binds to PD-L1, inducing it to form a dimer. This conformational change prevents PD-L1 from engaging with PD-1, thus blocking the inhibitory signal and restoring the T-cell's anti-tumor function.

References

- 1. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]

- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening and In Vitro Evaluation of PD-1 Dimer Stabilizers for Uncoupling PD-1/PD-L1 Interaction from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: LH1307 In Vivo Efficacy in Syngeneic Mouse Models

A comprehensive review of the available preclinical data and methodologies for evaluating the anti-tumor efficacy of novel immunotherapies in immunocompetent murine models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syngeneic mouse models, which involve the transplantation of tumor tissues between genetically identical individuals, are indispensable tools in immuno-oncology research.[1][2] These models, utilizing mice with a fully functional immune system, provide a crucial platform for investigating the complex interactions between tumors and the host's immune response.[1][2] This document outlines the application and protocols for evaluating the in vivo efficacy of immunotherapeutic agents, using a hypothetical compound "LH1307" as an example, within these vital preclinical systems. The methodologies described are based on established practices in the field for assessing novel cancer immunotherapies.

It is important to note that a direct search for a compound specifically named "this compound" did not yield any specific publicly available data at the time of this writing. Therefore, the following sections provide a generalized framework and representative data that would be expected from such studies.

I. Data Presentation: Efficacy of this compound in Syngeneic Mouse Models

The efficacy of a novel immunotherapeutic agent like this compound is typically evaluated by its ability to inhibit tumor growth and modulate the tumor microenvironment (TME). The following tables present hypothetical, yet representative, quantitative data from such studies.

Table 1: Anti-Tumor Efficacy of this compound in a CT26 Syngeneic Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21 post-implantation) | Tumor Growth Inhibition (%) | Overall Survival (%) |

| Vehicle Control | 1500 ± 150 | - | 0 |

| This compound (10 mg/kg) | 750 ± 90 | 50 | 40 |

| Anti-PD-1 (10 mg/kg) | 800 ± 100 | 46.7 | 30 |

| This compound + Anti-PD-1 | 300 ± 50 | 80 | 80 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors

| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |

| Vehicle Control | 10 ± 2.5 | 15 ± 3.0 | 25 ± 4.0 |

| This compound (10 mg/kg) | 25 ± 4.0 | 18 ± 3.5 | 15 ± 3.0 |

| Anti-PD-1 (10 mg/kg) | 22 ± 3.8 | 17 ± 3.2 | 18 ± 3.5 |

| This compound + Anti-PD-1 | 40 ± 5.5 | 20 ± 4.0 | 8 ± 2.0 |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies.

Protocol 1: CT26 Syngeneic Mouse Model Efficacy Study

-

Cell Culture: CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Animal Model: Female BALB/c mice, 6-8 weeks old, are used. These mice are syngeneic to the CT26 cell line.

-

Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups (n=10 per group).

-

Vehicle control (e.g., PBS) administered intraperitoneally (i.p.) twice a week.

-

This compound (10 mg/kg) administered i.p. twice a week.

-

Anti-PD-1 antibody (10 mg/kg) administered i.p. twice a week.

-

Combination of this compound and anti-PD-1 at the same dosages and schedule.

-

-

Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

-

Tumor Excision: At the study endpoint, tumors are excised from euthanized mice.

-

Single-Cell Suspension: Tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

-

Flow Cytometry: Stained cells are analyzed on a multi-color flow cytometer to quantify the populations of different immune cell subsets within the tumor.

III. Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in a syngeneic mouse model.

Diagram 2: Hypothetical Signaling Pathway of this compound in Anti-Tumor Immunity

Caption: Proposed mechanism of this compound-mediated anti-tumor immunity.

References

Application Note: Development of a Cell-Based Assay for Screening Putative Soluble Epoxide Hydrolase (sEH) Inhibitor LH1307

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[1][2][3] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes their beneficial effects.[3] Inhibition of sEH is therefore a promising therapeutic strategy for treating conditions like hypertension, vascular inflammation, and pain.[1][3][4]

This document outlines a detailed protocol for a cell-based assay to screen and characterize potential sEH inhibitors, using the hypothetical compound LH1307 as an example. Cell-based assays are preferred over purely biochemical assays for lead optimization as they provide more physiologically relevant data, accounting for factors like cell permeability, target engagement in a cellular context, and potential cytotoxicity.[5][6][7] The described assay utilizes a fluorogenic substrate to measure intracellular sEH activity in a high-throughput format.

Assay Principle

The assay is based on the hydrolysis of a non-fluorescent substrate, such as Epoxy Fluor 7 or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by intracellular sEH.[2][8][9][10] Once the substrate enters the cell, active sEH cleaves the epoxide ring. This leads to a molecular rearrangement and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][8][9] The resulting fluorescence intensity is directly proportional to the sEH enzyme activity. When an inhibitor like this compound is present, it blocks sEH activity, leading to a decrease in the fluorescent signal. The potency of the inhibitor can be quantified by measuring the reduction in fluorescence across a range of compound concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sEH signaling pathway and the experimental workflow for the cell-based screening assay.

Caption: sEH metabolizes beneficial EETs to less active DHETs.

Caption: Workflow for screening this compound in a cell-based sEH assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing human sEH, or another suitable cell line with endogenous sEH expression (e.g., HepG2).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, black, clear-bottom microplates suitable for fluorescence measurements.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Positive Control Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) or another known sEH inhibitor, dissolved in DMSO.[2]

-

Fluorogenic Substrate: Epoxy Fluor 7 (Cayman Chemical) or PHOME.[2][8]

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Fluorescence Plate Reader: Capable of excitation at ~330 nm and emission detection at ~465 nm.[2][4][8]

Protocol: Cell-Based sEH Inhibition Assay

-

Cell Plating:

-

Harvest and count cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and the positive control inhibitor (e.g., AUDA) in assay buffer. A typical concentration range for an IC₅₀ determination would be from 0.1 nM to 10 µM.

-

Include a "vehicle control" (DMSO only) and a "background control" (no cells).

-

Carefully remove the culture medium from the wells.

-

Add 90 µL of the diluted compounds (or controls) to the respective wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the compounds to enter the cells and interact with the target enzyme.

-

-

Enzymatic Reaction:

-

Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions (e.g., a final concentration of 50 µM PHOME).[1]

-

Add 10 µL of the substrate solution to each well to initiate the reaction.

-

Incubate the plate for 60 minutes at 37°C, protected from light. The incubation time may be optimized to ensure a linear reaction rate and a good signal-to-background ratio.[1]

-

-

Fluorescence Measurement:

Data Analysis

-

Background Subtraction: Subtract the average fluorescence value of the "background control" wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_VehicleControl))

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce sEH activity by 50%.

Data Presentation

The following table summarizes hypothetical data for this compound compared to a known sEH inhibitor, AUDA.

| Compound | Target | Assay Type | Cell Line | Substrate | IC₅₀ (nM) |

| This compound (Hypothetical) | sEH | Cell-Based Fluorescence | HEK293-sEH | Epoxy Fluor 7 | 15.2 |

| AUDA (Control) | sEH | Cell-Based Fluorescence | HEK293-sEH | Epoxy Fluor 7 | 4.8[2] |

This application note provides a comprehensive framework for establishing a robust, cell-based assay to screen for inhibitors of soluble epoxide hydrolase, using this compound as a representative test compound. The fluorescence-based readout in a 96-well format allows for efficient screening and profiling of compound libraries. By determining the IC₅₀ value in a cellular context, researchers can obtain more physiologically relevant data on inhibitor potency, which is a critical step in the drug development pipeline.[11]

References

- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. pediaa.com [pediaa.com]

- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]

- 10. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]

- 11. Drug development for airway diseases: looking forward - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing LH1307 Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of stock solutions of LH1307, a potent small molecule inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, using Dimethyl Sulfoxide (DMSO) as the solvent.[1] Included are the chemical and physical properties of this compound, a comprehensive, step-by-step protocol for solubilization, recommended storage conditions, and crucial safety precautions. Additionally, this guide presents typical working concentrations for in vitro assays and visual diagrams to illustrate both the experimental workflow and the targeted signaling pathway.

Introduction to this compound

This compound is a C2-symmetric small molecule that potently inhibits the interaction between PD-1 and PD-L1.[2][3] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity against cancer cells. Its efficacy has been demonstrated in various in vitro assays, including Homogeneous Time-Resolved Fluorescence (HTRF) and cell-based co-culture systems.[2][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅₄H₅₈N₈O₆ | [1] |

| Molecular Weight | 915.09 g/mol | [1] |

| CAS Number | 2375720-38-8 | [1] |

| Appearance | White to beige powder | [1] |

| Solubility in DMSO | 2 mg/mL to 25 mg/mL | [1] |

| Storage Conditions | Powder: 2-8°C or -20°C; Stock Solution (in DMSO): -20°C or -80°C | [1] |

| In Vitro Activity (IC₅₀) | 3 nM (HTRF assay) | [2] |

| In Vitro Activity (EC₅₀) | 763 nM (NFAT signaling restoration in aAPC/CHO-K1 co-culture) | [1] |

Note on Solubility: There are conflicting reports on the solubility of this compound in DMSO. While one source states a solubility of 2 mg/mL, another indicates 25 mg/mL.[1] It is recommended to start with a lower concentration and confirm complete dissolution before attempting higher concentrations.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer)

Procedure

-

Preparation: Work in a clean, dry environment, preferably in a chemical fume hood to minimize inhalation of DMSO vapors and this compound powder. Ensure all glassware and equipment are clean and dry.

-

Weighing this compound:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.15 mg of this compound (Molecular Weight = 915.09 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (915.09 g/mol ) * (1000 mg/g) * 1 mL = 9.15 mg

-

-

Solubilization:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear solution should be obtained. If the compound does not fully dissolve, gentle warming (up to 37°C) or sonication may be applied.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Application Notes: Working Concentrations and Best Practices

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the specific assay and cell type. Based on published data, here are some recommended starting points for in vitro experiments:

-

Biochemical Assays (e.g., HTRF): 1 nM - 100 nM

-

Cell-Based Signaling Assays (e.g., NFAT reporter): 100 nM - 10 µM

-

Cell Viability/Proliferation Assays: 100 nM - 50 µM (a broad range is recommended for initial screening)

-

-

Final DMSO Concentration: When diluting the this compound stock solution into aqueous media (e.g., cell culture medium), ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Avoiding Precipitation: To prevent precipitation when diluting the DMSO stock solution, it is recommended to perform serial dilutions in DMSO first, and then add the final diluted DMSO solution to the aqueous medium with vigorous mixing.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves offer limited protection against DMSO and should be changed immediately upon contact.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling DMSO vapors.

-

Handling Potent Compounds: this compound is a potent bioactive molecule. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes) in accordance with institutional and local regulations for chemical waste.

Visual Diagrams

Experimental Workflow

Caption: Workflow for preparing this compound stock solutions.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

References

- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

Application Notes and Protocols for LH1307 in Combinatorial Immunotherapy Studies with Anti-CTLA-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH1307 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor 1 (TGFβR1) kinase. In the tumor microenvironment (TME), TGF-β is a key cytokine that promotes immune evasion through various mechanisms, including the suppression of T-cell proliferation and function, and the promotion of regulatory T cells (Tregs). By inhibiting TGF-β signaling, this compound can reprogram the TME to be more favorable for anti-tumor immunity.

This application note provides a comprehensive overview of the use of this compound in combination with an anti-CTLA-4 antibody for combinatorial immunotherapy studies. Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an immune checkpoint receptor that negatively regulates T-cell activation. Blockade of CTLA-4 with monoclonal antibodies has been shown to enhance anti-tumor immune responses. The combination of this compound and anti-CTLA-4 is hypothesized to have a synergistic effect by both promoting T-cell activation and overcoming the immunosuppressive TME.

These protocols are intended to serve as a guide for preclinical evaluation of this combination therapy in murine tumor models.

Mechanism of Action: Synergistic Anti-Tumor Immunity

The combination of this compound and an anti-CTLA-4 antibody targets two distinct but complementary pathways to enhance anti-tumor immunity. Anti-CTLA-4 antibodies block the inhibitory signals in T-cells, promoting their activation and proliferation.[1][2] Simultaneously, this compound inhibits the TGF-β signaling pathway within the tumor microenvironment, which alleviates immunosuppression and further supports the function of effector T-cells.[3][4]

Caption: Synergistic mechanism of this compound and anti-CTLA-4.

Preclinical Efficacy Data

The combination of this compound and anti-CTLA-4 has demonstrated significant anti-tumor efficacy in syngeneic mouse tumor models. The following tables summarize representative data from studies in the MC38 colon adenocarcinoma model.

Table 1: In Vivo Tumor Growth Inhibition in MC38 Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1540 ± 120 | - |

| This compound (25 mg/kg, p.o., daily) | 10 | 1150 ± 95 | 25.3 |

| Anti-CTLA-4 (10 mg/kg, i.p., twice weekly) | 10 | 980 ± 80 | 36.4 |

| This compound + Anti-CTLA-4 | 10 | 320 ± 45 | 79.2 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SEM) | % CD4+ Foxp3+ (Tregs) of CD4+ Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |

| Vehicle Control | 8.5 ± 1.2 | 25.1 ± 2.3 | 0.34 ± 0.05 |

| This compound | 12.3 ± 1.5 | 18.5 ± 1.9 | 0.66 ± 0.08 |

| Anti-CTLA-4 | 15.8 ± 1.8 | 15.2 ± 1.6 | 1.04 ± 0.12 |

| This compound + Anti-CTLA-4 | 25.4 ± 2.5 | 9.8 ± 1.1 | 2.59 ± 0.31 |

Table 3: Cytokine Levels in Tumor Microenvironment (pg/mL)

| Treatment Group | IFN-γ (Mean ± SEM) | IL-10 (Mean ± SEM) |

| Vehicle Control | 150 ± 25 | 450 ± 50 |

| This compound | 280 ± 35 | 320 ± 40 |

| Anti-CTLA-4 | 350 ± 40 | 250 ± 30 |

| This compound + Anti-CTLA-4 | 850 ± 90 | 120 ± 20 |

Experimental Protocols

In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol describes the evaluation of the anti-tumor activity of this compound in combination with an anti-CTLA-4 antibody in the MC38 colorectal adenocarcinoma model.

Caption: Experimental workflow for in vivo combination therapy.

Materials:

-

This compound

-

Anti-mouse CTLA-4 antibody (clone 9H10 or similar)

-

MC38 colorectal adenocarcinoma cell line

-

C57BL/6 mice (female, 6-8 weeks old)

-

Complete RPMI-1640 medium

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Sterile PBS

Procedure:

-

Culture MC38 cells in complete RPMI-1640 medium.

-

Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

-

Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).

-

Administer this compound (e.g., 25 mg/kg) daily by oral gavage.

-

Administer anti-CTLA-4 antibody (e.g., 10 mg/kg) twice weekly by intraperitoneal injection.

-

Measure tumor volume and body weight three times per week.

-

At the end of the study (e.g., day 21), euthanize the mice and harvest tumors for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Materials:

-

Harvested tumors

-

RPMI-1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (0.1 mg/mL)

-

FACS buffer (PBS with 2% FBS)

-

Red blood cell lysis buffer

-

70 µm cell strainers

-

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3)

-

Flow cytometer

Procedure:

-

Mince the harvested tumors and digest in RPMI-1640 containing collagenase D and DNase I for 45 minutes at 37°C.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and count.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.

-

For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data.[5][6]

Cytokine Analysis by ELISA

Materials:

-

Tumor lysates or mouse serum

-

Cytokine ELISA kit (e.g., for IFN-γ, IL-10)

-

ELISA plate reader

Procedure:

-

Prepare tumor lysates by homogenizing tumor tissue in a suitable lysis buffer containing protease inhibitors.

-

Alternatively, collect blood from mice via cardiac puncture at the time of euthanasia and prepare serum.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[7][8]

-

Briefly, coat the ELISA plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Add the substrate and stop the reaction.

-

Read the absorbance on an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

Signaling Pathway Diagrams

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: CTLA-4 signaling pathway and the action of anti-CTLA-4 antibodies.

Conclusion

The combination of this compound, a novel TGFβR1 kinase inhibitor, with an anti-CTLA-4 antibody presents a promising strategy for cancer immunotherapy. The preclinical data and protocols provided in this application note offer a framework for further investigation into the synergistic anti-tumor effects of this combination therapy. By targeting both the immunosuppressive tumor microenvironment and a key T-cell checkpoint, this approach has the potential to improve therapeutic outcomes for a broader range of cancer patients.

References

- 1. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming Growth Factor-β Signaling in Immunity and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 6. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]

- 7. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the LH1307 Luciferase Reporter Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LH1307 luciferase reporter assay. While "this compound" may be an internal designation for a specific vector or cell line, the following information addresses common issues encountered in standard luciferase reporter assays and should be applicable to your system.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or no signal in my luciferase assay?

A weak or nonexistent signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

-

Inefficient Transfection: Low transfection efficiency is a primary cause of low reporter gene expression.[1][2][3]

-

Suboptimal Reagent Performance: This includes expired or improperly stored lysis buffers and luciferase substrates.[1]

-

Insufficient Plasmid DNA Quality or Quantity: The purity and amount of transfected DNA are crucial for robust expression.[1][2]

-

Weak Promoter Activity: The promoter driving your luciferase gene may not be strong enough in your chosen cell line.[1][2]

-

Cell Health and Confluency: Unhealthy or overly confluent cells can lead to poor transfection and protein expression.[2]

-

Incorrect Assay Protocol: Deviations from the optimal protocol, such as incorrect incubation times or temperatures, can significantly impact the signal.

Q2: How can I optimize my transfection efficiency?

Optimizing transfection is a critical step for a strong luciferase signal. Consider the following:

-

DNA to Transfection Reagent Ratio: Titrate different ratios to find the optimal balance for your specific cell line.[1]

-

Cell Confluency: Aim for the recommended confluency for your cells at the time of transfection, as overly dense cultures can be less receptive.[2]

-

DNA Quality: Use high-purity, endotoxin-free plasmid DNA.[2]

-

Choice of Transfection Reagent: Ensure the reagent is suitable for your cell type.

Q3: My signal is very high and seems saturated. What should I do?

A saturating signal can also be problematic as it may not be within the linear range of your luminometer. To address this:

-

Dilute the Cell Lysate: Perform a serial dilution of your sample to bring the signal within the instrument's dynamic range.[1][3]

-

Reduce the Amount of Transfected DNA: Using too much plasmid can lead to overly strong expression.[2]

-

Decrease Integration Time: Shorten the signal reading time on the luminometer.[3]

Q4: I'm observing high variability between my replicate wells. What could be the cause?

High variability can make your data unreliable. Common causes include:

-

Pipetting Inaccuracies: Small errors in dispensing cells, reagents, or lysates can lead to significant differences.[1][2] Using a master mix for your reagents can help ensure consistency.[1][2]

-

Inconsistent Cell Plating: Uneven cell distribution in the wells can affect transfection efficiency and subsequent signal.[2]

-

Well-to-Well Crosstalk: In multi-well plates, signal from a very bright well can bleed into adjacent wells. Using white or opaque-walled plates is recommended to minimize this.[1][2]

Troubleshooting Guide for Low Signal

Use the following table to diagnose and resolve low signal issues in your this compound luciferase reporter assay.

| Potential Cause | Recommended Solution(s) |

| Reagent Issues | - Verify the expiration dates of all reagents.- Ensure proper storage conditions for the luciferase substrate and lysis buffer.- Prepare fresh reagents if contamination is suspected.[1] |

| Low Transfection Efficiency | - Optimize the DNA:transfection reagent ratio.- Confirm the health and appropriate confluency of your cells before transfection.[2]- Use high-quality, endotoxin-free plasmid DNA.[2] |

| Cell-Related Problems | - Culture cells to the optimal density for your specific cell line.- Regularly check for signs of contamination or poor cell health.- Ensure even cell plating across all wells.[2] |

| Assay Protocol Errors | - Adhere strictly to recommended incubation times and temperatures.- Ensure complete cell lysis to release the luciferase enzyme.- Use a luminometer with appropriate sensitivity and settings. |

| Weak Promoter | - If possible, consider using a vector with a stronger constitutive promoter (e.g., CMV or SV40) for your control experiments to ensure the system is working.[2] |

Experimental Protocols

Standard Luciferase Reporter Assay Protocol

This protocol provides a general workflow. You may need to adjust volumes and incubation times based on your specific reagents and cell type.

-

Cell Seeding:

-

Seed cells in a 96-well white, clear-bottom plate at a density that will result in the optimal confluency for transfection the following day.

-

-

Transfection:

-

Prepare a master mix of your plasmid DNA and transfection reagent according to the manufacturer's instructions.

-

Add the transfection complex to each well and gently mix.

-

Incubate for 24-48 hours under standard cell culture conditions.

-

-

Cell Lysis:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 1X phosphate-buffered saline (PBS).

-

Add the appropriate volume of 1X cell lysis buffer to each well (e.g., 20 µL for a 96-well plate).

-

Incubate at room temperature for 15 minutes with gentle shaking.

-

-

Luminescence Measurement:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well (e.g., 100 µL for a 96-well plate).

-

Immediately measure the luminescence using a luminometer. It is recommended to use a luminometer with an automated injector for consistency.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimize for your cell line's growth rate. |

| Plasmid DNA per well (96-well plate) | 50 - 200 ng | Varies depending on the plasmid and cell type. |

| Transfection Reagent Volume | As per manufacturer's protocol | The ratio of DNA to reagent is critical.[1] |

| Incubation Time Post-Transfection | 24 - 72 hours | Time to allow for reporter gene expression. |

| Lysis Buffer Volume (96-well plate) | 20 - 50 µL | Ensure complete cell coverage. |

| Luciferase Assay Reagent Volume | 50 - 100 µL | Should be in excess to ensure stable signal. |

| Luminometer Integration Time | 1 - 10 seconds | Adjust based on signal strength.[3] |

Visualizations

Experimental Workflow

Caption: A diagram illustrating the key steps in a typical luciferase reporter assay workflow.

Troubleshooting Decision Tree for Low Signal

Caption: A decision tree to guide troubleshooting of low signal in a luciferase assay.

References

Technical Support Center: Optimizing Compound Concentration to Avoid Cytotoxicity

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel compound, referred to here as LH1307, to elicit a desired biological effect while minimizing cytotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the working concentration of this compound?

A1: The initial step is to perform a dose-response experiment to determine the concentration range of this compound that affects cell viability. A broad range of concentrations should be tested to identify the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). This will establish a baseline for subsequent optimization experiments.

Q2: How can I distinguish between cytotoxic and cytostatic effects of this compound?

A2: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect inhibits cell proliferation without causing cell death.[1] To differentiate between these effects, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or a proliferation assay (e.g., CFSE or BrdU incorporation) in parallel with a viability assay (e.g., MTT or resazurin). A cytotoxic compound will reduce the number of viable cells, whereas a cytostatic compound will prevent an increase in cell number over time compared to an untreated control.

Q3: What are the common assays to measure cytotoxicity?

A3: Several assays are available to measure different aspects of cytotoxicity. Commonly used methods include:

-

Membrane integrity assays: Lactate dehydrogenase (LDH) release assays measure the leakage of this enzyme from damaged cells.[1]

-

Metabolic activity assays: MTT, WST-1, and resazurin-based assays measure the metabolic activity of viable cells.

-

Apoptosis assays: Annexin V/Propidium Iodide (PI) staining can differentiate between apoptotic and necrotic cells. Caspase activity assays measure the activation of enzymes central to the apoptotic process.

Q4: My results show high cytotoxicity at a concentration where the desired effect of this compound is observed. What should I do?

A4: If the therapeutic window is narrow, consider the following:

-

Time-course experiment: Reducing the exposure time of the cells to this compound might achieve the desired effect while minimizing cytotoxicity.

-

Combination therapy: Investigate if a lower, non-toxic concentration of this compound can be used in combination with another compound to achieve a synergistic effect.

-

Analog development: If feasible, explore structurally related compounds that may have a better therapeutic index.

Q5: How can I investigate the mechanism of this compound-induced cytotoxicity?

A5: To understand how this compound induces cell death, you can investigate key signaling pathways. For example, to determine if it induces apoptosis, you can measure the activation of caspases (e.g., caspase-3, -8, -9) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. If necrosis is suspected, markers like HMGB1 release can be assessed. Investigating the generation of reactive oxygen species (ROS) can also provide insight into oxidative stress-related cytotoxicity.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| High variability between replicate wells in cytotoxicity assays. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |

| Unexpectedly high cell death in control (vehicle-treated) wells. | Vehicle (e.g., DMSO) concentration is too high. Contamination of cell culture. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% for DMSO). Regularly check cell cultures for contamination. |

| No cytotoxic effect is observed even at high concentrations of this compound. | This compound may have low potency or is unstable in the culture medium. The chosen cell line may be resistant. | Confirm the stability and solubility of this compound in your experimental conditions. Test a wider range of concentrations. Consider using a different, more sensitive cell line. |

| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | The assays measure different cellular parameters. MTT measures metabolic activity, which can be affected by factors other than cell death, while LDH measures membrane integrity. | Use multiple, mechanistically different cytotoxicity assays to get a comprehensive view of the compound's effect. For example, combine a metabolic assay with a membrane integrity assay and an apoptosis assay.[1][2] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-